molecular formula C3H6F2N2O3 B2859895 2-Carbamoyl-2,2-difluoroacetic acid amine CAS No. 18283-46-0

2-Carbamoyl-2,2-difluoroacetic acid amine

Cat. No.: B2859895
CAS No.: 18283-46-0
M. Wt: 156.089
InChI Key: NCJDEIDNUIEQFU-UHFFFAOYSA-N
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Description

2-Carbamoyl-2,2-difluoroacetic acid amine is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of an amino group, two fluorine atoms, and a keto group on a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoroacetylation of aniline derivatives using copper/B2pin2-catalyzed C–H activation followed by intramolecular amidation . This method provides a regioselective approach to obtaining the desired difluoro compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroacetylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-2,2-difluoroacetic acid amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Properties

IUPAC Name

3-amino-2,2-difluoro-3-oxopropanoic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDEIDNUIEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)O)(F)F)N.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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